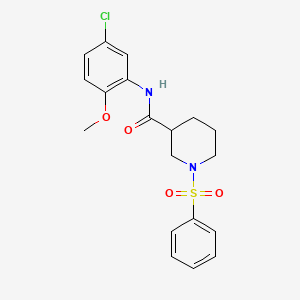
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as ML277, is a small molecule that has been identified as a potent activator of the KCNQ1 potassium channel. This channel plays a crucial role in regulating the electrical activity of cells, particularly in the heart and the inner ear. The discovery of ML277 has therefore generated significant interest in the scientific community, as it has the potential to be used as a tool in the study of these important physiological processes.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide works by binding to the KCNQ1 potassium channel and increasing its activity. This results in an increase in the flow of potassium ions across the cell membrane, which has the effect of stabilizing the electrical activity of the cell. This mechanism of action makes N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide a valuable tool in the study of the KCNQ1 channel and its role in physiological processes.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effect on the KCNQ1 channel, N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have an impact on the activity of other ion channels, including the KCNQ2/3 channel. N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have an effect on the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is its potency and selectivity for the KCNQ1 channel. This makes it a valuable tool for studying the function of this channel in a range of physiological processes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is that it is not a natural compound, which may limit its applicability in certain contexts.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the treatment of cardiac arrhythmias, where the KCNQ1 channel plays a critical role. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the study of hearing loss, where the KCNQ1 channel is also involved. Finally, there is potential for further research into the mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, which may lead to the development of new drugs that target the KCNQ1 channel.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been used extensively in scientific research to study the function of the KCNQ1 potassium channel. One of the key applications of N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been in the study of the electrical activity of the heart, where the KCNQ1 channel plays a critical role in regulating the heart's rhythm. N-(5-chloro-2-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been used to study the function of the KCNQ1 channel in the inner ear, where it is involved in the process of hearing.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-10-9-15(20)12-17(18)21-19(23)14-6-5-11-22(13-14)27(24,25)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVCAVSNVZUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387826.png)
![5-bromo-N-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4387830.png)

![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4387836.png)
![5-chloro-2-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4387843.png)
![2-(4-chlorophenyl)-N-(2-oxo-2-{[2-oxo-2-(1-piperidinyl)ethyl]amino}ethyl)acetamide](/img/structure/B4387849.png)
![2,2,2-trichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387870.png)
![9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4387882.png)
![5,6,8-trimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4387887.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)
![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4387925.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)
